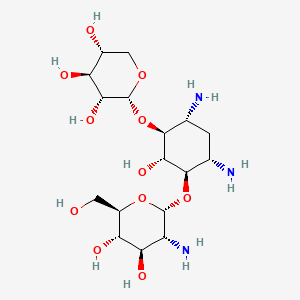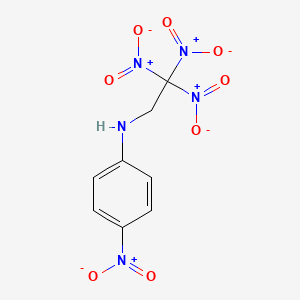![molecular formula C15H13N5O B14623907 5,5-Dimethyl-7-(2H-tetrazol-5-yl)-5H-[1]benzopyrano[2,3-b]pyridine CAS No. 58712-66-6](/img/structure/B14623907.png)
5,5-Dimethyl-7-(2H-tetrazol-5-yl)-5H-[1]benzopyrano[2,3-b]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,5-Dimethyl-7-(2H-tetrazol-5-yl)-5H-1benzopyrano[2,3-b]pyridine is a complex organic compound that has garnered interest due to its unique structural features and potential applications in various fields. This compound is characterized by the presence of a tetrazole ring, a benzopyrano structure, and a pyridine moiety, making it a subject of study in both academic and industrial research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,5-Dimethyl-7-(2H-tetrazol-5-yl)-5H-1benzopyrano[2,3-b]pyridine typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, starting materials such as 5-aminotetrazole and suitable benzopyrano derivatives can be reacted in the presence of catalysts and solvents to form the desired compound .
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of advanced techniques such as continuous flow reactors, which allow for better control over reaction parameters and scalability .
Chemical Reactions Analysis
Types of Reactions
5,5-Dimethyl-7-(2H-tetrazol-5-yl)-5H-1benzopyrano[2,3-b]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can introduce various functional groups onto the tetrazole ring .
Scientific Research Applications
5,5-Dimethyl-7-(2H-tetrazol-5-yl)-5H-1benzopyrano[2,3-b]pyridine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a candidate for drug development and biochemical studies.
Mechanism of Action
The mechanism of action of 5,5-Dimethyl-7-(2H-tetrazol-5-yl)-5H-1benzopyrano[2,3-b]pyridine involves its interaction with molecular targets such as enzymes and receptors. The tetrazole ring can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. Additionally, the benzopyrano and pyridine moieties contribute to the compound’s overall reactivity and binding affinity .
Comparison with Similar Compounds
Similar Compounds
1-(2H-tetrazol-5-yl)-5-nitraminotetrazole: Another tetrazole-containing compound with energetic properties.
3,5-bis(3,4-diamino-1,2,4-triazole)-1H-pyrazole:
5-(5-amino-2H-1,2,3-triazol-4-yl)-1H-tetrazole: A nitrogen-rich compound used in various chemical syntheses.
Uniqueness
5,5-Dimethyl-7-(2H-tetrazol-5-yl)-5H-1benzopyrano[2,3-b]pyridine stands out due to its unique combination of structural features, which confer distinct chemical and physical properties.
Properties
CAS No. |
58712-66-6 |
|---|---|
Molecular Formula |
C15H13N5O |
Molecular Weight |
279.30 g/mol |
IUPAC Name |
5,5-dimethyl-7-(2H-tetrazol-5-yl)chromeno[2,3-b]pyridine |
InChI |
InChI=1S/C15H13N5O/c1-15(2)10-4-3-7-16-14(10)21-12-6-5-9(8-11(12)15)13-17-19-20-18-13/h3-8H,1-2H3,(H,17,18,19,20) |
InChI Key |
HGIJBVCBPVASPJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2=C(N=CC=C2)OC3=C1C=C(C=C3)C4=NNN=N4)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Hydroxy-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B14623830.png)

![(1S,8S)-9-oxabicyclo[6.1.0]nonane](/img/structure/B14623845.png)



![{[(2-Chloroethyl)sulfanyl]methyl}cyclopropane](/img/structure/B14623868.png)
![2-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrazole-3-carboxamide](/img/structure/B14623870.png)
![9-Hydroxy-3,3-dimethyl-2,3-dihydro-1H-naphtho[2,1-b]pyran-1-one](/img/structure/B14623880.png)





